molecular formula C13H12N2O3 B8592684 2-(3-Methoxy-phenyl)-pyrimidine-5-carboxylic acid methyl ester

2-(3-Methoxy-phenyl)-pyrimidine-5-carboxylic acid methyl ester

Cat. No.: B8592684
M. Wt: 244.25 g/mol
InChI Key: IZYXRVMRNHCVBC-UHFFFAOYSA-N
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Description

2-(3-Methoxy-phenyl)-pyrimidine-5-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

methyl 2-(3-methoxyphenyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C13H12N2O3/c1-17-11-5-3-4-9(6-11)12-14-7-10(8-15-12)13(16)18-2/h3-8H,1-2H3

InChI Key

IZYXRVMRNHCVBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C=N2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methylsulfanyl-pyrimidine-5-carboxylicacid methyl ester (323 mg, 1.75 mmol), Copper(I) thiophene-2-carboxylate (501 mg, 2.63 mmol), tetrakis(triphenylphosphine) palladium(0) (202 mg, 0.175 mmol) and 3-methoxyphenylboronic acid (400 mg, 2.63 mmol) are taken in a glass tube, evacuated, refilled with N2, added anhydrous THF (6 mL) and is heated overnight at 85° C. after closing with a cap. The reaction is cooled to rt, diluted with EtOAc and ammonium hydroxide is added. The organic layer is seperated, dried (MgSO4), filtered and concentrated in vacuo. The residue is purified by flash silica gel chromatography to afford 2-(3-methoxy-phenyl)-pyrimidine-5-carboxylic acid methyl ester (152 mg) as a powder. MS: 245 (M+H); 1H NMR (CDCl3): δ 4.00 (s, 3H), 4.82 (d, 2H), 7.55 (m, 2H), 8.46 (m, 1H), 8.53 (s, 1H), 9.33 (s, 2H).
Quantity
323 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
501 mg
Type
catalyst
Reaction Step One

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